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Compound of Interest

Compound Name: Oseltamivir acid-13C,d3

Cat. No.: B12385506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of Oseltamivir acid-13C,ds, a crucial isotopically labeled internal standard for pharmacokinetic
and metabolic studies of the antiviral drug Oseltamivir. Given the absence of a publicly detailed
synthesis for this specific labeled compound, this document outlines a proposed synthetic route
based on established chemistry for unlabeled Oseltamivir, incorporating the isotopic labels at a
logical synthetic juncture.

Introduction

Oseltamivir, marketed as Tamiflu®, is a prodrug that is hydrolyzed in vivo to its active
metabolite, Oseltamivir acid (Oseltamivir carboxylate).[1] Oseltamivir acid is a potent inhibitor of
neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[2][3][4] For
guantitative bioanalytical studies, such as those performed using liquid chromatography-
tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are
indispensable for achieving high accuracy and precision. Oseltamivir acid-3C,ds serves this
purpose, allowing for precise quantification of the active drug metabolite in biological matrices.

[3]5]

This guide details a proposed multi-step synthesis starting from the readily available chiral
precursor, (-)-shikimic acid, and describes the analytical techniques used for the
characterization of the final product.
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Proposed Synthesis of Oseltamivir Acid-**C,ds

The proposed synthesis involves the preparation of isotopically labeled Oseltamivir phosphate,
which is then hydrolyzed to the target molecule, Oseltamivir acid-13C,ds. The isotopic labels are
introduced during the acetylation of the C4-amino group.

Logical Workflow for the Proposed Synthesis
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Caption: Proposed synthetic workflow for Oseltamivir Acid-13C,ds.
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Experimental Protocols

The following protocols are adapted from established syntheses of unlabeled Oseltamivir and

modified to include the isotopic labeling step.[2][6][7]

Step 1: Synthesis of the Epoxide Intermediate from (-)-Shikimic Acid

Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl ester using
ethanol and a thionyl chloride catalyst. The 3,4-diol is then protected as a pentylidene acetal
using 3-pentanone and p-toluenesulfonic acid.[2]

Mesylation: The remaining 5-hydroxyl group of the protected ethyl shikimate is mesylated
using methanesulfonyl chloride and triethylamine.

Epoxide Formation: The mesylated intermediate is treated with a base, such as potassium
bicarbonate, to induce intramolecular Williamson ether synthesis, forming the key epoxide
intermediate.[2][6]

Step 2: Synthesis of the Amino Alcohol Intermediate

Regioselective Azide Opening: The epoxide intermediate is dissolved in ethanol, and an
agueous solution of sodium azide and ammonium chloride is added. The mixture is heated to
reflux, leading to the regioselective opening of the epoxide ring by the azide nucleophile to
yield an azido alcohol.[5][6]

Azide Reduction: The azido group is then reduced to a primary amine. A common method is
catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This
step yields the crucial amino alcohol intermediate.

Step 3: Isotopic Labeling via Acetylation

o Selective N-Acetylation: The amino alcohol intermediate is dissolved in a suitable solvent.
13C,ds-Acetic anhydride is added to selectively acetylate the more nucleophilic amino group,
forming the isotopically labeled acetamido alcohol intermediate. The reaction is typically
performed in the presence of a base to neutralize the acetic acid byproduct. This step is the
key to introducing the isotopic labels.
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Step 4: Synthesis of Labeled Oseltamivir Phosphate

« Introduction of the 3-pentyloxy Group: The hydroxyl group of the labeled acetamido alcohol
is converted into a leaving group (e.g., mesylate). Subsequent reaction with 3-pentanol in the
presence of a suitable base or catalyst introduces the characteristic 3-pentyloxy side chain.

e Phosphate Salt Formation: The resulting labeled Oseltamivir free base is then treated with
phosphoric acid to precipitate the stable phosphate salt.[2]

Step 5: Hydrolysis to Oseltamivir Acid-13C,ds

o Base-Catalyzed Hydrolysis: The labeled Oseltamivir phosphate is dissolved in a mixture of
1,4-dioxane and water. A 25% aqueous solution of sodium hydroxide is added, and the
reaction is stirred at room temperature until the starting material is consumed (monitored by
TLC or LC-MS).

o Neutralization and Extraction: The reaction mixture is neutralized to a pH of approximately
4.2-4.3 with hydrochloric acid. The product is then extracted with ethyl acetate.

« Purification: The combined organic phases are dried over magnesium sulfate, filtered, and
concentrated under reduced pressure. The crude product can be purified by flash
chromatography to yield pure Oseltamivir acid-13C,ds.

Characterization Data

The characterization of Oseltamivir acid-13C,ds relies on a combination of mass spectrometry
and NMR spectroscopy to confirm its identity, purity, and isotopic enrichment.

Data Summary
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Oseltamivir Acid

Oseltamivir Acid-**C,ds

Parameter

(Unlabeled) (Labeled)
Molecular Formula C14H24N204 C1313CH21D3N204
Molecular Weight 284.35 g/mol 288.36 g/mol

Mass Transition (LC-MS/MS) m/z 285.1 — 138.1[3][5][8]

m/z 289.2 — 138.3[3][5]

Purity (HPLC) >98%

>98%

Isotopic Enrichment N/A

>99% for 13C, >98% for D

Characterization Methodologies

High-Performance Liquid Chromatography (HPLC)

e Purpose: To determine the purity of the final compound.

¢ Method: A reverse-phase HPLC method is typically employed.

o Column: C18 column (e.g., 100 mm x 4.6 mm, 5 um).[3]

o Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an

organic solvent (e.g., acetonitrile).[3]

o Detection: UV detection at approximately 215-220 nm.

Mass Spectrometry (MS)

e Purpose: To confirm the molecular weight and the incorporation of the isotopic labels.

o Method: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used.

o Parent lon: The mass of the protonated molecule [M+H]* is measured. For the labeled

compound, this should be approximately 289.2 amu, which is 4 units higher than the

unlabeled compound (285.1 amu), confirming the incorporation of one 13C and three D

atoms.
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o Fragmentation: The fragmentation pattern is analyzed. The transition of m/z 289.2 to a
fragment ion of m/z 138.3 is characteristic of Oseltamivir acid-13C,ds.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
e Purpose: To confirm the chemical structure and the position of the isotopic labels.

e 1H NMR: The spectrum of the labeled compound is expected to be very similar to that of the
unlabeled Oseltamivir acid, with the notable absence of the singlet corresponding to the
acetyl (CHs) protons.

e 13C NMR: The spectrum will show the presence of all carbon atoms. The signal for the
carbonyl carbon of the acetyl group will be a singlet due to the *3C enrichment, whereas in
the unlabeled compound, it would be at natural abundance. The signal for the methyl carbon
of the acetyl group will be absent or significantly altered due to the deuterium substitution.

Signaling Pathways and Experimental Workflows

The synthesis of Oseltamivir does not involve signaling pathways. The experimental workflow
is a linear synthetic sequence.

Detailed Acetylation and Hydrolysis Workflow
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Caption: Key labeling and final deprotection steps in the synthesis.

Conclusion

The synthesis of Oseltamivir acid-*3C,ds is a critical process for the development and clinical
evaluation of Oseltamivir. While a detailed, publicly available protocol for the labeled compound
is scarce, a robust and efficient synthesis can be proposed by adapting well-established routes
for the unlabeled drug. The key to the synthesis is the introduction of the 13C and ds isotopes
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via an appropriately labeled acetylating agent. The subsequent characterization using modern
analytical techniques, particularly LC-MS/MS and NMR, is essential to confirm the identity,
purity, and isotopic enrichment of the final product, ensuring its suitability as an internal
standard for rigorous bioanalytical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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